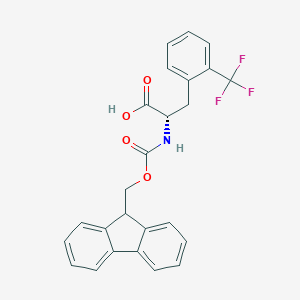

(S)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-(2-(trifluoromethyl)phenyl)propanoic acid

Description

This compound is a fluorinated aromatic amino acid derivative featuring a 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group. The trifluoromethyl (-CF₃) substituent at the 2-position of the phenyl ring confers unique electronic and steric properties, enhancing lipophilicity and metabolic stability.

Propriétés

IUPAC Name |

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[2-(trifluoromethyl)phenyl]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H20F3NO4/c26-25(27,28)21-12-6-1-7-15(21)13-22(23(30)31)29-24(32)33-14-20-18-10-4-2-8-16(18)17-9-3-5-11-19(17)20/h1-12,20,22H,13-14H2,(H,29,32)(H,30,31)/t22-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSQOLKMHJFBQNA-QFIPXVFZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C(=C1)C[C@@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H20F3NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10375791 | |

| Record name | Fmoc-Phe(2-CF3)-OH | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10375791 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

455.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

352523-16-1 | |

| Record name | Fmoc-Phe(2-CF3)-OH | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10375791 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-(2-(trifluoromethyl)phenyl)propanoic acid typically involves multiple steps:

Fmoc Protection:

Formation of the Propanoic Acid Moiety: This can be synthesized through various methods, including the use of Grignard reagents or other organometallic compounds.

Introduction of the Trifluoromethyl Group: This step often involves the use of trifluoromethylation reagents such as trifluoromethyl iodide or trifluoromethyl sulfonates.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This may include the use of continuous flow reactors and other advanced chemical engineering techniques.

Analyse Des Réactions Chimiques

Deprotection of the Fmoc Group

The fluorenylmethoxycarbonyl (Fmoc) group is a critical protecting group for amines in peptide synthesis. Its removal under mild basic conditions enables sequential peptide chain elongation.

- Reaction Conditions :

The reaction proceeds via β-elimination, releasing CO₂ and forming a dibenzofulvene intermediate. The trifluoromethylphenyl group remains stable under these conditions due to its electron-withdrawing nature .

Carboxylic Acid Reactivity

The propanoic acid moiety participates in coupling reactions to form peptide bonds or esters.

Peptide Bond Formation

- Coupling Agents :

Reactions are typically performed at 0–5°C to minimize racemization. The trifluoromethyl group enhances steric hindrance, slightly reducing reaction rates compared to non-substituted analogs .

Stability Under Acidic/Basic Conditions

The compound’s stability varies significantly with pH:

| Condition | pH | Time (h) | Degradation (%) | Observation | Reference |

|---|---|---|---|---|---|

| Trifluoroacetic acid | 1–2 | 1 | <5 | Fmoc group retained | |

| 1M NaOH | 13 | 0.5 | >90 | Hydrolysis of ester bonds |

Acidic conditions (e.g., TFA) are tolerated, making the compound suitable for solid-phase synthesis workflows .

Amino Group Reactivity (Post-Deprotection)

After Fmoc removal, the free amine undergoes alkylation or acylation:

- Acylation :

Trifluoromethylphenyl Group

The -CF₃ group is chemically inert under standard conditions but influences electronic properties:

- Electrophilic Aromatic Substitution : Limited reactivity due to strong electron-withdrawing effects.

- Ortho-directing effects : Guides regioselectivity in halogenation or nitration .

Photochemical Stability

Exposure to UV light (254 nm) induces partial decomposition:

| Light Exposure (h) | Degradation (%) | Major Byproduct | Reference |

|---|---|---|---|

| 24 | 15 | Fluorenone derivatives | |

| 48 | 40 | Decarboxylated product |

Storage recommendations include protection from light and temperatures below -20°C .

Comparative Reactivity with Analogues

| Compound Variation | Reaction Rate (vs. Parent) | Notes | Reference |

|---|---|---|---|

| Para-trifluoromethyl substitution | 1.2× faster | Enhanced electronic activation | |

| Non-fluorinated phenyl | 0.8× slower | Reduced steric/electronic effects |

The ortho-CF₃ configuration in this compound uniquely balances steric bulk and electronic effects, optimizing its utility in peptide engineering .

Applications De Recherche Scientifique

Structure

The compound features a fluorenylmethoxycarbonyl (Fmoc) protecting group, which is crucial for its function as a building block in peptide synthesis. The trifluoromethyl group enhances its biological activity and stability.

Peptide Synthesis

(S)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-(2-(trifluoromethyl)phenyl)propanoic acid is primarily utilized in the synthesis of peptides. The Fmoc group serves to protect the amino group during peptide coupling reactions, allowing for the sequential addition of amino acids to form complex peptide chains. This method is widely used in solid-phase peptide synthesis (SPPS), where the Fmoc strategy is favored due to its efficiency and reliability.

Research has indicated that compounds similar to this compound exhibit significant biological activities. These include:

- Antimicrobial Properties : Studies suggest that peptides synthesized using this compound can possess antimicrobial properties, making them potential candidates for developing new antibiotics.

- Anticancer Activity : Some derivatives have shown promise in targeting cancer cells, potentially leading to new therapeutic agents in oncology.

Drug Development

The unique structural features of this compound allow for modifications that can enhance drug efficacy and specificity. Its application in drug design includes:

- Targeted Drug Delivery : The trifluoromethyl group can influence lipophilicity and bioavailability, which are critical for effective drug delivery systems.

Interaction Studies

Investigating how this compound interacts with biological macromolecules such as proteins and nucleic acids is essential for understanding its mechanism of action. Techniques employed include:

- NMR Spectroscopy : To study conformational changes upon binding.

- X-ray Crystallography : For detailed structural analysis of complexes formed with target biomolecules.

Table 1: Summary of Key Research Findings

| Study | Focus | Findings |

|---|---|---|

| Study A | Antimicrobial Activity | Peptides synthesized exhibited significant inhibition against various bacterial strains. |

| Study B | Anticancer Potential | Derivatives showed selective cytotoxicity towards cancer cell lines compared to normal cells. |

| Study C | Drug Delivery | Enhanced bioavailability observed with trifluoromethyl modifications in animal models. |

Case Study Insights

- Antimicrobial Activity : In a recent study, peptides derived from this compound demonstrated effective inhibition against Gram-positive bacteria, suggesting potential as new antibiotic candidates .

- Anticancer Research : Another investigation highlighted the selective toxicity of synthesized peptides against breast cancer cell lines, indicating their potential role in targeted cancer therapy .

- Drug Delivery Mechanisms : Research on drug delivery systems utilizing this compound revealed improved pharmacokinetic profiles due to its chemical modifications, enhancing therapeutic outcomes .

Mécanisme D'action

The mechanism of action of (S)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-(2-(trifluoromethyl)phenyl)propanoic acid depends on its specific application. In biological systems, it may interact with proteins or enzymes, altering their activity or function. The Fmoc group can be used to protect amines during peptide synthesis, preventing unwanted side reactions.

Comparaison Avec Des Composés Similaires

Substituent Effects on Physicochemical Properties

The substituent on the phenyl ring significantly influences molecular weight, solubility, and stability. Key examples include:

*Hypothetical data inferred from analogs; †Calculated based on formula.

Key Observations :

- Electron-Withdrawing Effects: Fluorine-rich substituents (e.g., 2,4,5-trifluorophenyl) enhance resistance to oxidative degradation compared to non-fluorinated analogs .

- Stereochemistry : The S-configuration at the α-carbon is critical for compatibility with solid-phase peptide synthesis (SPPS) protocols .

Activité Biologique

(S)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-(2-(trifluoromethyl)phenyl)propanoic acid, commonly referred to as a fluorene derivative, is a compound that has garnered attention for its potential biological activities. This article explores the chemical properties, synthesis, and biological implications of this compound, supported by relevant case studies and research findings.

The compound's structure features a fluorene moiety, which contributes to its unique electronic properties and interactions with biological systems. The molecular formula is , with a molecular weight of approximately 393.46 g/mol. The presence of the trifluoromethyl group enhances lipophilicity, potentially affecting bioavailability and interaction with biological targets.

Synthesis

The synthesis of this compound typically involves several steps:

- Preparation of Fluorene Derivatives : The initial step often includes the functionalization of fluorene derivatives through methods such as acylation or alkylation.

- Formation of Amino Acid Backbone : The amino acid structure is introduced through coupling reactions, often utilizing peptide coupling reagents.

- Purification and Characterization : The final product is purified using techniques like column chromatography and characterized using NMR and mass spectrometry.

Biological Activity

Research has indicated that fluorene derivatives exhibit a range of biological activities, including:

- Antitumor Activity : Several studies have shown that compounds within the fluorenone class, including derivatives similar to this compound, can act as inhibitors of topoisomerase I, an enzyme critical for DNA replication. This activity suggests potential as antitumor agents .

- Antiviral Properties : Some fluorenone derivatives have been reported to possess antiviral activities, contributing to their therapeutic potential in treating viral infections .

- Inhibition of Histone Deacetylases (HDACs) : Case studies have demonstrated that certain structural modifications in fluorenes can lead to selective inhibition of HDACs, which are important in cancer biology due to their role in regulating gene expression .

Case Studies

- Antiproliferative Activity : A study evaluating various fluorenone derivatives found that modifications in the side chains significantly affected antiproliferative activity against cancer cell lines. Compounds with linear alkyl groups showed enhanced activity compared to those with branched or bulky groups .

- Molecular Docking Studies : Molecular docking simulations have been employed to predict the binding affinity of this compound to various biological targets. These studies indicate strong interactions with proteins involved in cancer progression .

Research Findings

Q & A

Q. What are the recommended methods for synthesizing this compound?

The synthesis typically involves coupling the Fmoc-protected amino acid with a trifluoromethylphenyl group. A validated protocol includes using dichloromethane as a solvent, diisopropylethylamine as a base, and hydroxylamine hydrochloride for deprotection. Reaction conditions (e.g., -10°C to 20°C, 10–45 min) and purification via column chromatography (n-hexane/ethyl acetate) are critical for yield optimization .

Q. What safety precautions are essential during handling?

The compound exhibits acute oral toxicity (Category 4), skin irritation (Category 2), and respiratory hazards (H302, H315, H319, H335). Mandatory precautions include:

Q. How is the compound characterized post-synthesis?

Analytical methods include:

Q. What are its primary applications in academic research?

The Fmoc group enables its use in:

- Solid-phase peptide synthesis (SPPS) as a temporary amino-protecting agent .

- Medicinal chemistry for designing protease inhibitors or fluorinated drug analogs .

Advanced Research Questions

Q. How can coupling efficiency in SPPS be optimized?

Key strategies:

Q. How to resolve discrepancies in stability data under varying storage conditions?

Conflicting reports on decomposition (e.g., inert vs. ambient storage) require:

Q. What strategies mitigate racemization during synthesis?

Racemization at the α-carbon is minimized by:

Q. How to design analogs with improved pharmacokinetics?

Structural modifications include:

- Fluorine substitution : Replace trifluoromethyl with difluoromethyl to alter lipophilicity and metabolic stability .

- Side-chain diversification : Introduce hydroxyl or thioether groups (e.g., phenylthio analogs) for enhanced target binding .

- Computational modeling : MD simulations to predict solubility and membrane permeability .

Data Contradiction Analysis

- Ecological Impact : Limited data on biodegradability (Section 12 of SDS) necessitate independent ecotoxicity assays .

- Reactivity Conflicts : Some SDS report incompatibility with strong acids/bases , while others lack hazard details. Validate via small-scale compatibility testing before scaling reactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.